5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

描述

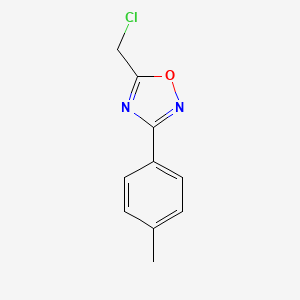

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and a 4-methylphenyl group attached to the oxadiazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the oxadiazole ring or the substituents can lead to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while oxidation may introduce hydroxyl or carbonyl groups.

科学研究应用

Medicinal Chemistry

-

Anticancer Activity

- Overview : Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines.

- Case Study : A study synthesized several oxadiazole derivatives and evaluated their cytotoxicity against fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines. The compound exhibited an IC50 value of 12.5 µM against HT-1080 cells .

Compound Name Cell Line Tested IC50 (µM) Mechanism of Action This compound HT-1080 12.5 Caspase activation Other derivative A A-549 15.0 Apoptosis induction Other derivative B MCF-7 20.0 Cell cycle arrest -

Antimicrobial and Antifungal Properties

- The compound has also been studied for its potential antimicrobial and antifungal activities. Its ability to interact with biological targets makes it a candidate for drug discovery aimed at treating infections .

-

Antiviral Properties

- Recent molecular docking studies suggest that oxadiazole derivatives can inhibit viral replication by interfering with viral enzymes, indicating potential applications in antiviral drug development .

Materials Science

In addition to its biological applications, this compound is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials .

作用机制

The mechanism of action of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the oxadiazole ring.

相似化合物的比较

- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

- 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

- 5-(Bromomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Comparison: Compared to its analogs, 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s reactivity, biological activity, and physicochemical properties. For instance, the methyl group can enhance lipophilicity, potentially improving the compound’s ability to penetrate cell membranes and interact with intracellular targets.

生物活性

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring system is known for its bioisosteric properties, allowing it to mimic other functional groups in biological systems. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloromethyl group and a para-methylphenyl substituent on the oxadiazole ring. This configuration is crucial for its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 1.143 µM against renal cancer cell lines and significant activity against colon and breast cancer cell lines .

- Antibacterial Properties : The antibacterial potential of oxadiazole derivatives has been explored extensively. Some synthesized derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungal pathogens such as Sclerotinia sclerotiorum, with EC50 values indicating strong inhibitory effects .

- Anti-inflammatory Effects : Oxadiazoles have also been investigated for their anti-inflammatory properties, which are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of critical enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation .

- Receptor Modulation : Some studies suggest that oxadiazoles can interact with various receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies highlight the biological significance of oxadiazole derivatives:

- Anticancer Studies : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. One compound showed an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating high potency .

- Antimicrobial Evaluation : In another study focusing on antibacterial activity, synthesized oxadiazoles were compared with standard antibiotics like amoxicillin. The results demonstrated that certain derivatives exhibited superior antibacterial properties .

- Fungal Inhibition : Research into the antifungal activity of oxadiazoles revealed that some compounds had EC50 values significantly lower than traditional antifungal agents like quinoxyfen when tested against Sclerotinia sclerotiorum .

Data Tables

| Biological Activity | Compound | IC50/EC50 Value | Target |

|---|---|---|---|

| Anticancer | Derivative 1 | 1.143 µM | Renal Cancer |

| Antibacterial | Derivative 2 | N/A | Gram-positive Bacteria |

| Antifungal | Derivative 3 | 6.67 mg/L | Sclerotinia sclerotiorum |

常见问题

Q. Synthesis and Structural Characterization

Q1. What synthetic routes are commonly used to prepare 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how is its purity confirmed? Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, this compound (compound 6b in ) is synthesized by reacting an amidoxime precursor with chloroacetyl chloride under basic conditions (e.g., NaH or Cs₂CO₃). Key characterization methods include:

- ¹H NMR : Signals at δ 7.96 (d, J = 8.2 Hz, 2H, aromatic), 7.30 (d, J = 8.0 Hz, 2H, aromatic), 4.74 (s, 2H, CH₂Cl), and 2.43 (s, 3H, CH₃) .

- Mass spectrometry : ESI-MS [M+H]⁺ at m/z 209 .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

Advanced Note: Optimizing reaction temperature (e.g., 60–80°C) and base selection (e.g., NaH vs. Cs₂CO₃) can improve yields from 77% to 90% .

Q. Unexpected Reaction Pathways

Q2. Are there documented cases of unexpected reactivity during synthesis, and how are they mitigated? Answer: Reactions with nucleophiles like KCN can lead to decyanation pathways. For example, 5-(chloromethyl)-1,2,4-oxadiazoles react with KCN to form acetonitrile derivatives via cyanogen release, even at mild temperatures (25–50°C). This side reaction is monitored by tracking nitrile intermediates via ¹³C NMR (e.g., δ 120–125 ppm for CN groups) and addressed by adjusting reaction stoichiometry or temperature .

Q. Biological Activity and Mechanism

Q3. What methodologies are used to evaluate the anticancer potential of this compound? Answer:

- Caspase activation assays : High-throughput screening identifies apoptosis inducers (e.g., caspase-3/7 activation in T47D breast cancer cells) .

- Flow cytometry : Detects cell cycle arrest (e.g., G₁ phase arrest at 10 µM concentration) and apoptosis markers (Annexin V/PI staining) .

- In vivo models : MX-1 xenograft studies assess tumor growth inhibition (e.g., 40–60% reduction at 50 mg/kg doses) .

Advanced Note: Photoaffinity labeling (e.g., using biotinylated probes) identifies molecular targets like TIP47, an IGF-II receptor-binding protein .

Q. Structure-Activity Relationship (SAR) Studies

Q4. How do structural modifications influence biological activity? Answer:

- 3-Phenyl substituents : Replacement with pyridyl groups (e.g., 5-chloropyridin-2-yl) enhances solubility and in vivo efficacy (e.g., compound 4l in ) .

- 5-Position substitutions : Electron-withdrawing groups (e.g., 3-chlorothiophen-2-yl) improve apoptosis induction by 2-fold compared to alkyl chains .

Data Table:

| Substituent (5-position) | IC₅₀ (µM, T47D cells) | Target Binding Affinity (Kd, nM) |

|---|---|---|

| 3-Chlorothiophen-2-yl | 0.8 | 12 (TIP47) |

| 4-Methoxyphenyl | 5.2 | >100 |

Q. Computational Modeling

Q5. How are computational methods applied to predict physicochemical or energetic properties? Answer:

- Density Functional Theory (DFT) : Gaussian 03 calculations predict detonation velocity (e.g., 9046 m/s) and pressure (37.4 GPa) for oxadiazole-based energetic materials, though these apply to derivatives with nitro groups .

- Molecular docking : AutoDock Vina assesses binding to targets like MAP kinase (e.g., binding energy ≤ −8.5 kcal/mol for hybrids with 4-aminophenol moieties) .

Q. Data Contradictions and Optimization

Q6. How do variations in synthetic yields between studies impact protocol reproducibility? Answer: Yields for 5-(chloromethyl)-1,2,4-oxadiazoles range from 31% to 90% across studies due to:

- Base selection : Cs₂CO₃ yields 90% vs. NaH (47%) in borane complex syntheses .

- Temperature control : Reactions at 50°C vs. 80°C alter byproduct formation (e.g., cyanogen in ).

Mitigation Strategy : Systematic screening of bases (e.g., K₂CO₃, DBU) and real-time monitoring via TLC or in-situ IR improves reproducibility .

Q. Thermal and Stability Analysis

Q7. What methods assess the thermal stability of this compound? Answer:

- Differential Scanning Calorimetry (DSC) : Determines decomposition onset temperatures (e.g., ≥200°C for oxadiazole salts) .

- Thermogravimetric Analysis (TGA) : Tracks mass loss under nitrogen atmospheres (e.g., 5% degradation at 150°C) .

Q. Target Identification

Q8. How are molecular targets identified for this compound? Answer:

属性

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGFZDUDJUQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395764 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-29-6 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。